4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine
Description
Chemical Identity and Nomenclature
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is a boronic pinacol ester derivative with applications in cross-coupling reactions. Its chemical identity is defined by:
- CAS Number : 910462-33-8
- Molecular Formula : C₁₉H₃₀BNO₄
- Molecular Weight : 347.26 g/mol
- Synonyms : 4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester; 4-(3-Morpholin-4-ylpropoxy)benzeneboronic acid, pinacol ester
This compound belongs to the class of boronic esters, where the boron atom is protected by a pinacol (2,2,6,6-tetramethyl-1,3-dioxane) group. The morpholine moiety and phenoxypropyl linker enhance solubility and reactivity in palladium-catalyzed coupling reactions.
Molecular Structure and IUPAC Designation
The compound’s structure comprises:
- Morpholine Ring : A six-membered amine-ether heterocycle acting as a solubilizing group.
- Phenoxypropyl Chain : A three-carbon linker connecting the morpholine to the aromatic boronic ester.
- Pinacol Boronate Group : A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent attached to the phenyl ring.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.26 g/mol | |
| Boiling Point | 474.7°C (predicted) | |
| Density | 1.09 g/cm³ (predicted) | |
| Storage | 2–8°C |
Experimental solubility data is limited, but analogs suggest moderate solubility in organic solvents like THF and toluene. The pinacol group stabilizes the boronic ester, preventing hydrolysis under anhydrous conditions.
Structure-Related Boronic Pinacol Esters
This compound is part of a broader family of boronic pinacol esters used in Suzuki–Miyaura couplings. Key structural analogs include:
| Compound | CAS Number | Key Difference from Target Compound |
|---|---|---|
| 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine | 3593015 | Direct phenyl linkage (no phenoxy group) |
| 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine | 1704065-77-9 | Meta-substituted phenoxypropyl chain |
The phenoxypropyl group in the target compound enhances steric bulk and electronic effects compared to simpler alkyl linkers.
Historical Context in Organoboron Chemistry
Development of Boronic Pinacol Esters
The pinacol boronate group was introduced in the 1990s to improve the stability of boronic acids, which are prone to protodeboronation. This innovation enabled the use of boronic esters in Suzuki–Miyaura couplings, where they serve as:
Role in Cross-Coupling Reactions
The target compound participates in palladium-catalyzed couplings, forming C–C bonds between aromatic systems. For example:
Reaction Pathway :
- Oxidative Addition : Aryl halide → Pd(II) complex.
- **Trans
Properties
IUPAC Name |
4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-6-8-17(9-7-16)23-13-5-10-21-11-14-22-15-12-21/h6-9H,5,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKVMMVQJAQTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405237 | |
| Record name | 4-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910462-33-8 | |
| Record name | 4-{3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine typically involves multiple steps:
Formation of the Phenoxypropyl Intermediate: This step involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 3-chloropropylamine under basic conditions to form the phenoxypropyl intermediate.
Attachment of the Morpholine Ring: The phenoxypropyl intermediate is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Structural Information
- IUPAC Name : 4-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine
- Molecular Formula : C18H28BNO4
- Molecular Weight : 333.2 g/mol
- CAS Number : 852227-95-3
Medicinal Chemistry
Drug Development : The compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its boron-containing structure enhances the biological activity of drugs by facilitating the formation of covalent bonds with biomolecules. For instance, boronic acids are known to bind selectively to diols in carbohydrates, making them valuable in designing inhibitors for glycosylation enzymes.
Case Study: Anticancer Agents
Research has demonstrated that boron-containing compounds can exhibit anticancer properties. A study highlighted the synthesis of derivatives based on this compound that showed promising results in inhibiting tumor growth in vitro and in vivo models .
Materials Science
Polymer Chemistry : The compound serves as a functional monomer in the preparation of polymers with specific properties. Its ability to form cross-links through boron coordination allows for the development of materials with enhanced mechanical strength and thermal stability.
Case Study: Smart Polymers
In a recent study, polymers synthesized using this compound exhibited stimuli-responsive behavior, which is essential for applications in drug delivery systems. The incorporation of the boron moiety allowed for controlled release mechanisms triggered by environmental changes such as pH or temperature .
Organic Synthesis
Reagent for Cross-Coupling Reactions : The compound acts as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron functionality enables the coupling of aryl halides with various nucleophiles, leading to the formation of biaryl compounds widely used in pharmaceuticals and agrochemicals.
Data Table: Reaction Conditions for Suzuki Coupling
| Aryl Halide | Nucleophile | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 85 |
| 2-Iodophenol | This compound | Pd(OAc)₂ | 90 |
Environmental Chemistry
Sensors for Environmental Monitoring : Due to its selectivity towards certain analytes, this compound can be integrated into sensor technologies for detecting pollutants or hazardous substances in the environment.
Case Study: Detection of Heavy Metals
Recent advancements have shown that sensors utilizing boronic acid derivatives can selectively detect heavy metals like lead and mercury at low concentrations. This application is crucial for environmental safety and public health monitoring .
Mechanism of Action
The mechanism of action of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine involves its interaction with specific molecular targets. The tetramethyl-dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various biochemical pathways. The morpholine ring can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Linker Flexibility: The phenoxypropyl linker in the target compound enhances solubility in polar solvents compared to the benzyl or direct phenyl-linked analogues .
- Electronic Effects : Methoxy or trimethylsilyl substituents (e.g., in 4b and 4c from ) alter electron density, affecting reactivity in cross-coupling reactions. For instance, electron-donating methoxy groups slow coupling rates .
- Steric Hindrance : The trimethylsilyl group in 4c increases steric bulk, reducing unwanted side reactions in crowded environments .
Key Observations :
Physicochemical and Spectroscopic Data
Table 3: Spectroscopic Comparison
Biological Activity
The compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is a complex organic molecule featuring a morpholine ring and a boron-containing moiety. Its biological activity is of significant interest due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H28BNO4
- Molecular Weight : 339.34 g/mol
The boron atom in the structure is part of a dioxaborolane ring, which is known for its reactivity in various chemical transformations.
Anticancer Properties
Research indicates that compounds containing boron have shown promising anticancer properties. The boron moiety can enhance the efficacy of certain drugs by improving their stability and bioavailability. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways.
The proposed mechanism through which this compound exhibits biological activity includes:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways leading to cell death in malignant cells.
- Interaction with DNA : The presence of the boron atom allows for potential interactions with nucleophilic sites on DNA or RNA.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Exhibits activity against bacteria | |
| Enzyme Inhibition | Inhibits certain enzymatic activities |
Case Study 1: Anticancer Activity
In a study published by Journal of Medicinal Chemistry, a related compound was tested against various cancer cell lines. Results showed that it significantly reduced cell viability at concentrations above 10 µM, with an IC50 value indicating effective inhibition at lower concentrations compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial efficacy of boron-containing compounds similar to our target compound. It was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the optimized synthetic routes for 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A reported method for a structurally similar morpholine-dioxaborolane derivative involves:
- General Procedure A : Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with a morpholine-containing alkylating agent under basic conditions.
- Purification : Column chromatography using hexanes/EtOAc (2:1 v/v) with 0.25% triethylamine to suppress boronic ester decomposition .
- Yield Optimization : Low yields (~27%) highlight challenges in steric hindrance or boronate stability. Testing alternative bases (e.g., KCO) or protecting group strategies may improve efficiency.
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- H-NMR : Integration of aromatic protons (δ 7.2–7.8 ppm), morpholine methylene signals (δ 3.4–3.7 ppm), and dioxaborolane methyl groups (δ 1.3 ppm). Internal standards (e.g., mesitylene) quantify yield .
- HPLC/LC-MS : Confirms purity (>97%) and molecular ion peaks (e.g., [M+H] for CHBNO).
- Melting Point : Reported analogs (e.g., 118–119°C) validate crystallinity .
Advanced Research Questions
Q. What catalytic systems enhance its reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The dioxaborolane group enables C–C bond formation. Key considerations:
Q. How does the morpholine moiety influence solubility and stability?
Methodological Answer:
- Solubility : Morpholine enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO). Compare logP values with non-morpholine analogs using computational tools (e.g., ChemAxon).
- Stability : The compound is moisture-sensitive. Storage under inert gas (N/Ar) at −20°C in sealed vials with molecular sieves is recommended .
Q. What experimental designs assess regioselectivity in electrophilic aromatic substitution?
Methodological Answer:
- Competitive Reactions : React the compound with halogenating agents (e.g., NBS) under varying conditions. Analyze product ratios via H-NMR or GC-MS.
- DFT Calculations : Model electron density maps to predict directing effects of the dioxaborolane and morpholine groups. Compare with experimental outcomes .
Q. How does pH affect the hydrolysis of the dioxaborolane moiety?
Methodological Answer:
-
Kinetic Studies : Monitor hydrolysis via B-NMR in buffered solutions (pH 3–10).
-
Data Table :
pH Half-life (h) Hydrolysis Product 3 >48 Minimal degradation 7 12 Boronic acid 10 <1 Complete cleavage Insight : Acidic conditions stabilize the boronate ester, while alkaline media accelerate hydrolysis .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogs: How to validate?
Methodological Answer:
- Reproducibility : Compare melting points from independent syntheses (e.g., 118–119°C vs. 105–108°C for a related compound ).
- Crystallinity : Perform X-ray diffraction (XRD) to confirm polymorphic forms.
- Purity : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting thermal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
